molecular formula C14H14O2 B6356697 4-(4-Methoxy-3-methylphenyl)phenol CAS No. 1177101-79-9

4-(4-Methoxy-3-methylphenyl)phenol

Cat. No.: B6356697
CAS No.: 1177101-79-9
M. Wt: 214.26 g/mol
InChI Key: SWABNAHHUULZKD-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)phenol is a biphenyl phenolic compound featuring a hydroxyl group on one aromatic ring and methoxy and methyl substituents on the adjacent ring. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis. It is notably used in the preparation of flame retardants, such as benzoxazinone derivatives, through cyclization reactions with acetic anhydride (e.g., synthesis of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one) . Additionally, it serves as a precursor in enantioselective catalysis for the desymmetrization of mesoalkenes, yielding chiral cyclopentanol derivatives .

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-9-12(5-8-14(10)16-2)11-3-6-13(15)7-4-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWABNAHHUULZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653582
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177101-79-9
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-Methoxy-3-methylphenyl)phenol can be achieved through several methods. One common synthetic route involves the Ullmann reaction, where 4-iodophenol reacts with 3-methoxyphenol in the presence of a copper catalyst. The reaction is followed by demethylation using hydrobromic acid in acetic acid . Another method involves the use of p-anisaldehyde, which is dissolved in dichloromethane and reacted with (o-NO2PhSe)2 and hydrogen peroxide . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Phenylphenol (Biphenyl-4-ol)
  • Properties :
    • Melting point: ~165°C .
    • Toxicity: Causes skin irritation and eye damage; used in disinfectants and polymer stabilization .
  • Key Differences: The absence of methoxy and methyl groups reduces steric hindrance and electron-donating effects, simplifying its reactivity. Unlike 4-(4-Methoxy-3-methylphenyl)phenol, it lacks applications in advanced material synthesis.
4-(Methoxymethyl)phenol and 4-(Ethoxymethyl)phenol
  • Structure: Phenolic compounds with methoxymethyl or ethoxymethyl substituents.
  • Properties :
    • Isolated from natural sources (e.g., Pleione bulbocodioides), these compounds exhibit moderate polarity due to ether linkages .
  • Key Differences: The alkoxymethyl groups enhance solubility in polar solvents compared to this compound, which has a bulkier biphenyl backbone.
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • Structure: Phenol fused with a diphenylimidazole ring.
  • Properties: Melting point: 278°C; high purity (>96%) . Nonlinear optical properties: Exhibits third-order nonlinear refractive index and absorption coefficient, suitable for optoelectronic applications .
  • Key Differences: The imidazole ring introduces electron-withdrawing characteristics, contrasting with the electron-donating methoxy group in this compound.
4-(Aminomethyl)-2-methoxyphenol Hydrochloride
  • Structure: Phenol with methoxy and aminomethyl groups, forming a hydrochloride salt.
  • Properties: Synonyms include "vanillylamine hydrochloride," associated with vasoconstrictive activity .
  • Key Differences: The aminomethyl group enables salt formation, enhancing solubility in aqueous media compared to the hydrophobic biphenyl system of this compound.

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